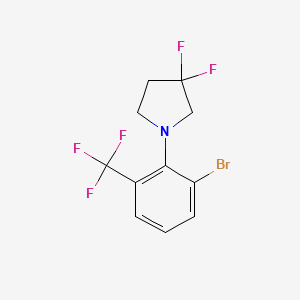
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
概要
説明
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropyrrolidine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Formation of Difluoropyrrolidine Ring: Cyclization to form the difluoropyrrolidine ring.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
化学反応の分析
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Compared to other similar compounds, 1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is unique due to its specific combination of bromine, trifluoromethyl, and difluoropyrrolidine groups. Similar compounds include:
1-(2-Bromo-6-(trifluoromethyl)phenyl)-pyrrolidine: Lacks the difluoropyrrolidine group.
1-(2-Chloro-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine: Substitutes bromine with chlorine.
1-(2-Bromo-6-(methyl)phenyl)-3,3-difluoropyrrolidine: Replaces trifluoromethyl with a methyl group.
生物活性
1-(2-Bromo-6-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H9BrF5N
- Molecular Weight : 330.09 g/mol
- CAS Number : 1779135-18-0
- Purity : Typically >95% in commercial samples
The compound is known to interact with various biological targets, particularly in the context of cancer and autoimmune diseases. Its structure includes a brominated phenyl group and a difluoropyrrolidine moiety, which are critical for its biological activity.
Biological Activity
-
Anti-Cancer Properties :
- Targeting P2X7 Receptor : Research indicates that compounds similar to this compound can modulate the P2X7 receptor, which is implicated in various cancers. Activation or inhibition of this receptor can influence tumor growth and survival pathways .
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting that it could be developed as a therapeutic agent against specific types of cancer .
- Anti-Inflammatory Effects :
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Assay : In a study involving various cancer cell lines (e.g., MCF-7, HeLa), this compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.
- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor sizes compared to control groups, supporting its potential as an anti-cancer agent.
特性
IUPAC Name |
1-[2-bromo-6-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-8-3-1-2-7(11(15,16)17)9(8)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQMKZUFCMDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















